(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, thiophene groups, and a sulfanylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and efficiency. Advanced techniques like response surface methodology (RSM) can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.
Thiophene Derivatives: Compounds with thiophene rings but lacking the thiazolidinone structure.
Uniqueness
(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with thiophene groups and a sulfanylidene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2OS4/c16-12-11(7-9-3-1-5-18-9)20-13(17)15(12)14-8-10-4-2-6-19-10/h1-8H/b11-7-,14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISPPIWGLBYBBJ-WIFBXHMDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2OS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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